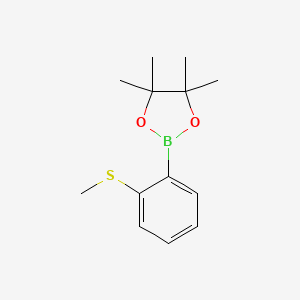
Calcium Methanesulfonate
Overview
Description
Calcium Methanesulfonate is an organic salt formed from the reaction of methanesulfonic acid and calcium carbonate. It is known for its high solubility in water and its stability under various conditions. This compound is used in various industrial and scientific applications due to its unique properties.
Mechanism of Action
Target of Action
Calcium Methanesulfonate primarily targets calcium carbonate and kaolinite particles . These particles are involved in various biochemical processes and play a crucial role in maintaining the balance of certain chemical reactions within the system .
Mode of Action
This compound interacts with its targets through a process known as heterogeneous reactions . In these reactions, gaseous methanesulfonic acid (a component of this compound) reacts with calcium carbonate and kaolinite particles at room temperature . The product of this reaction is methanesulfonate, which is identified in the condensed phase .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. For instance, it influences the sulfur cycle, a crucial biochemical pathway in nature . The high solubility of methanesulfonate salts, a product of the reaction, in water compared to sulfate salts, plays a significant role in this process .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. It exhibits high chemical stability against redox reactions and hydrolysis, as well as high thermal stability . Furthermore, it has commendable biodegradability and low toxicity, making it a suitable compound for various applications .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Its interaction with calcium carbonate and kaolinite particles leads to the formation of methanesulfonate . This product, due to its high solubility in water, can influence various cellular processes and molecular interactions .
Action Environment
Environmental factors greatly influence the action, efficacy, and stability of this compound. For instance, the concentration of gaseous methanesulfonic acid, a component of this compound, affects the uptake coefficient of the reaction with calcium carbonate and kaolinite . Furthermore, the presence of other compounds in the environment, such as sulfuric acid, can lead to the regeneration of methanesulfonic acid and the formation of other products .
Biochemical Analysis
Biochemical Properties
Calcium Methanesulfonate plays a significant role in biochemical reactions . It is known for its high solubility, which is a crucial property in biochemical reactions as it allows for efficient interaction with various biomolecules . The compound interacts with enzymes, proteins, and other biomolecules, contributing to various biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes . It influences cell function by modulating calcium signaling, which is a critical pathway in cellular metabolism . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium Methanesulfonate can be synthesized by reacting methanesulfonic acid with calcium carbonate. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve methanesulfonic acid in water.
- Gradually add calcium carbonate to the solution while stirring.
- Continue stirring until the reaction is complete, and this compound is formed.
- Filter the solution to remove any unreacted calcium carbonate.
- Evaporate the water to obtain solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Industrial production may also involve additional purification steps to remove impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Calcium Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Complexation Reactions: It can form complexes with metal ions, enhancing the solubility of certain metal salts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur in aqueous or organic solvents at room temperature.
Complexation Reactions: Metal ions such as copper, zinc, and lead can react with this compound in aqueous solutions.
Major Products Formed:
Substitution Reactions: The major products are the substituted methanesulfonate derivatives.
Complexation Reactions: The major products are metal-methanesulfonate complexes.
Scientific Research Applications
Calcium Methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in electroplating, metal recovery, and as an additive in various industrial processes.
Comparison with Similar Compounds
- Sodium Methanesulfonate
- Potassium Methanesulfonate
- Magnesium Methanesulfonate
Comparison:
- Solubility: Calcium Methanesulfonate has higher solubility in water compared to its sodium and potassium counterparts.
- Stability: It is more stable under various conditions compared to magnesium methanesulfonate.
- Applications: While all methanesulfonates are used in similar applications, this compound is preferred in electroplating and metal recovery due to its superior solubility and stability.
This compound stands out due to its unique combination of high solubility, stability, and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
calcium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Ca/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEYVLQUNDGUEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558358 | |
| Record name | Calcium dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58131-47-8 | |
| Record name | Calcium dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)








